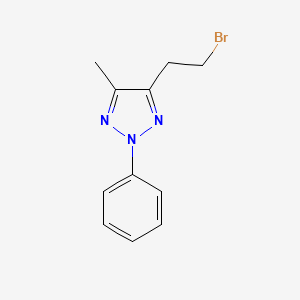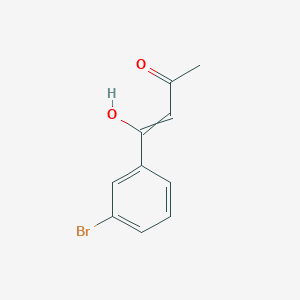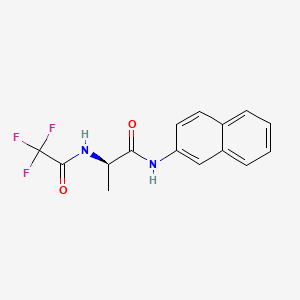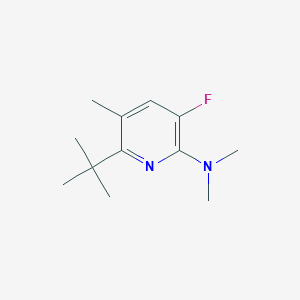![molecular formula C15H14N2O B12609036 3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one CAS No. 878233-05-7](/img/structure/B12609036.png)
3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The unique arrangement of its atoms provides it with distinct chemical properties that can be exploited in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot three-component reaction involving 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and cellular processes.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various therapeutic effects. For instance, it might inhibit certain enzymes or receptors, thereby altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Quinoline Derivatives: Known for their pharmaceutical applications, these compounds also feature a fused ring system.
Uniqueness
3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of both pyrrolo and pyridine rings. This combination provides it with distinct chemical and biological properties that are not commonly found in other heterocyclic compounds.
Eigenschaften
CAS-Nummer |
878233-05-7 |
|---|---|
Molekularformel |
C15H14N2O |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
3-benzyl-2-methyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-10-12(9-11-5-3-2-4-6-11)14-13(17-10)7-8-16-15(14)18/h2-8,17H,9H2,1H3,(H,16,18) |
InChI-Schlüssel |
LXZISLCBZNSSRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=CNC2=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)

![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)
![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)

![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)




![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-](/img/structure/B12609027.png)
![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12609033.png)
